((3R,4S)-3-fluoropiperidin-4-yl)methanol

Description

Properties

CAS No. |

1417789-24-2; 1524707-81-0 |

|---|---|

Molecular Formula |

C6H12FNO |

Molecular Weight |

133.166 |

IUPAC Name |

[(3R,4S)-3-fluoropiperidin-4-yl]methanol |

InChI |

InChI=1S/C6H12FNO/c7-6-3-8-2-1-5(6)4-9/h5-6,8-9H,1-4H2/t5-,6-/m0/s1 |

InChI Key |

UGVSTHXRRQMAJG-WDSKDSINSA-N |

SMILES |

C1CNCC(C1CO)F |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3R,4S)-3-fluoropiperidin-4-yl)methanol typically involves the following steps:

Starting Material: The synthesis begins with commercially available piperidine derivatives.

Fluorination: Introduction of the fluorine atom at the 3-position of the piperidine ring can be achieved using electrophilic fluorinating agents such as Selectfluor.

Hydroxylation: The hydroxyl group at the 4-position is introduced through a hydroxylation reaction, often using oxidizing agents like osmium tetroxide or potassium permanganate.

Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to obtain the desired ((3R,4S) enantiomer.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can undergo reduction reactions to form various reduced derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts.

Major Products:

Oxidation: Formation of 3-fluoropiperidin-4-one.

Reduction: Formation of 3-fluoropiperidin-4-ylmethane.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: ((3R,4S)-3-fluoropiperidin-4-yl)methanol is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its role as a ligand in receptor binding studies.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

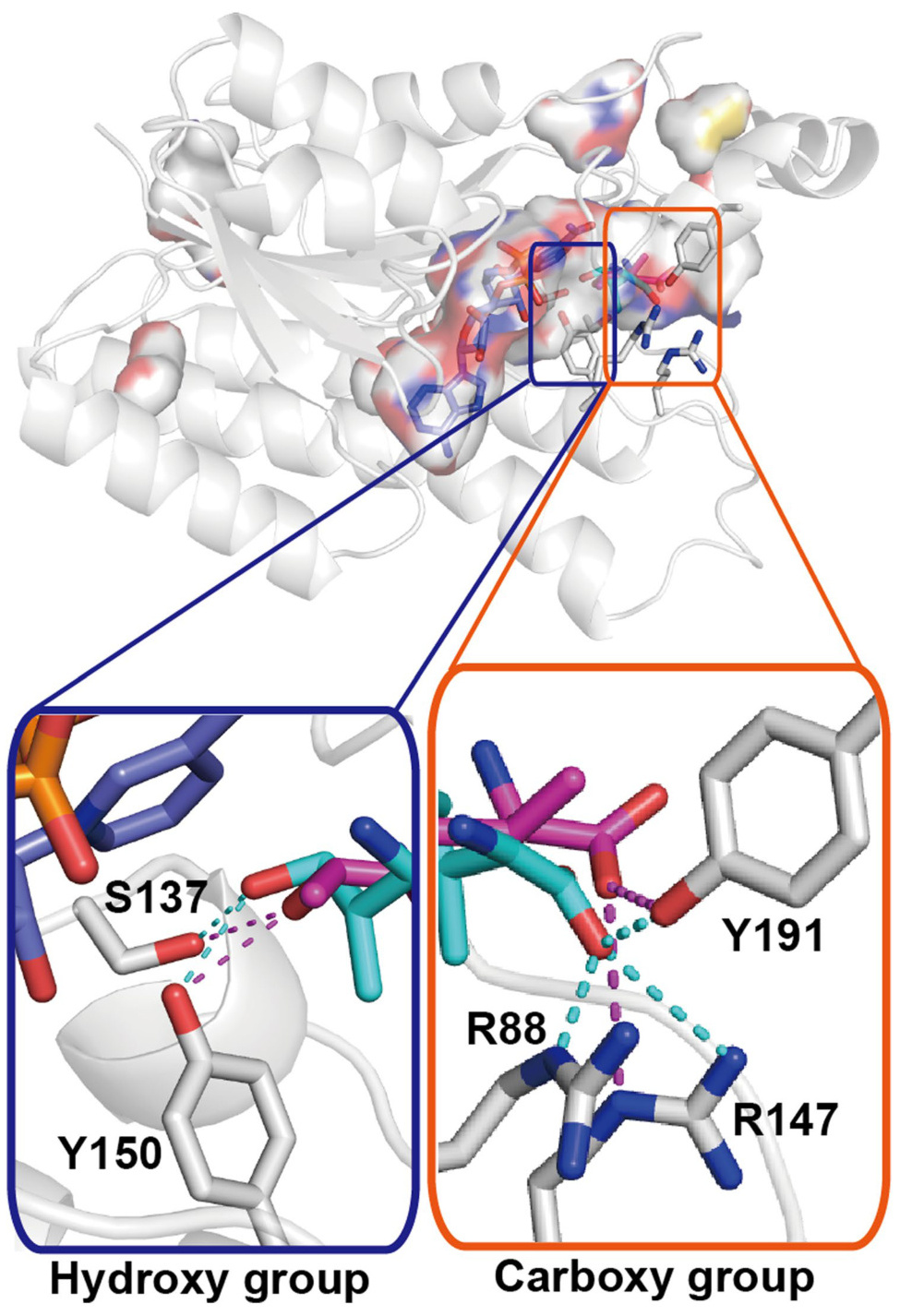

The mechanism of action of ((3R,4S)-3-fluoropiperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target protein, leading to various pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol (CAS 125224-43-3)

- Molecular Formula: C₁₂H₁₆FNO

- Key Features :

- A para-fluorophenyl group is attached to the piperidine ring at position 4.

- Hydroxymethyl group at position 3S.

- Stereochemistry: 3S,4R.

- Applications : Serves as a critical impurity in paroxetine (an SSRI) synthesis, highlighting its role in quality control during drug manufacturing .

- Physical Properties : Boiling point 327.2°C, density 1.104 g/cm³, and storage at 2–8°C under inert atmosphere .

Comparison with Target Compound :

- The fluorine in this analog is part of a phenyl substituent, whereas the target compound has fluorine directly on the piperidine ring. This difference alters electron-withdrawing effects and steric interactions.

- The stereochemical inversion (3S,4R vs. 3R,4S) may lead to divergent binding affinities in chiral environments .

((3S,4R)-1-Methyl-4-(4-fluorophenyl)piperidin-3-yl)methanol (CAS 105812-81-5)

- Molecular Formula: C₁₃H₁₉FNO

- Key Features :

- N-methylation at the piperidine nitrogen.

- para-Fluorophenyl group at position 4.

- Stereochemistry: 3S,4R.

- Applications: Pharmaceutical intermediate linked to paroxetine derivatives (e.g., Paroxol).

- Safety Data : Hazard statements include H302 (harmful if swallowed) and H315-H319 (skin/eye irritation) .

Comparison with Target Compound :

- N-methylation reduces the compound’s basicity compared to the target’s secondary amine, affecting solubility and metabolic stability.

- The para-fluorophenyl group introduces aromaticity, which may enhance π-π stacking in receptor binding, unlike the aliphatic fluorine in the target compound .

((3R,4S)-4-(3-Fluorophenyl)pyrrolidin-3-yl)methanol (CAS 915390-10-2)

- Molecular Formula: C₁₁H₁₃FNO (pyrrolidine core).

- Key Features :

- Five-membered pyrrolidine ring instead of piperidine.

- Fluorine on a meta-fluorophenyl substituent at position 4.

- Applications: Limited data, but pyrrolidine derivatives are common in kinase inhibitors and antiviral agents.

Structural and Functional Analysis

Stereochemical Impact

- The 3R,4S configuration of the target compound distinguishes it from 3S,4R analogs (e.g., CAS 125224-43-3). Such inversions can drastically affect interactions with chiral biological targets, as seen in , where (2S,3R,4R)- and (2S,3R,4S)-isomers exhibit divergent hydrogen-bonding patterns in enzyme binding .

Substituent Effects

- Fluorine Position : Aliphatic fluorine (target) vs. aromatic fluorine (analogs) influences dipole moments and metabolic resistance. Aromatic fluorine may enhance stability against oxidative degradation .

- Hydroxymethyl Orientation : The axial or equatorial position of the hydroxymethyl group (determined by stereochemistry) impacts solubility and hydrogen-bonding capacity .

Pharmacological Implications

- Piperidine derivatives with para-fluorophenyl groups (e.g., CAS 105812-81-5) are prevalent in SSRIs, suggesting the target compound could be explored for similar applications. However, its unique substitution may offer selectivity advantages .

Q & A

Q. What are the established synthetic routes for ((3R,4S)-3-fluoropiperidin-4-yl)methanol, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound is typically synthesized via fluorination of a piperidine precursor. For example:

-

Route 1 : Starting from tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate (CAS 1630815-57-4), deprotection under acidic conditions (e.g., HCl in dioxane) yields the free amine, followed by hydroxylation at the 4-position .

-

Route 2 : Fluorination of a chiral piperidin-4-ol derivative using Selectfluor® or DAST, ensuring retention of stereochemistry via low-temperature conditions (−78°C) .

-

Key Considerations :

-

Stereochemical Control : Use of chiral auxiliaries (e.g., tert-butyl carbamates) or enzymatic resolution to preserve (3R,4S) configuration .

-

Purification : Column chromatography (silica gel, EtOAc/hexane) or recrystallization from methanol/water mixtures improves enantiomeric excess (>98% ee) .

- Data Table : Synthetic Routes Comparison

| Route | Starting Material | Fluorination Agent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| 1 | Carbamate precursor | HCl (deprotection) | 65–70 | >98 | |

| 2 | Piperidin-4-ol | DAST | 50–60 | 95 |

Q. How is the stereochemistry of this compound validated experimentally?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) confirms the (3R,4S) configuration. For example, derivatives like [(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]methanol show unambiguous stereochemical assignment via bond angles and torsion angles .

- NMR Spectroscopy : -NMR and -NMR coupling constants () distinguish axial vs. equatorial fluorine orientation. For instance, indicates cis-fluorine and hydroxyl groups .

- Polarimetry : Specific rotation ([α]) comparisons with literature values (e.g., [α] = +12.5° in methanol) validate enantiopurity .

Advanced Research Questions

Q. How can computational modeling predict the conformational stability of this compound in drug-target interactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to analyze chair vs. boat conformations of the piperidine ring. Fluorine’s electronegativity stabilizes the chair conformation via hyperconjugation, enhancing binding to targets like kinases .

- Docking Studies : AutoDock Vina predicts hydrogen bonding between the hydroxyl group and catalytic residues (e.g., Asp86 in PKA kinase) with binding energy −8.2 kcal/mol .

- QM/MM Calculations : Assess fluorine’s inductive effects on pKa of the hydroxyl group (predicted pKa = 12.3 vs. 13.1 for non-fluorinated analogs) .

Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

- Methodological Answer :

-

Case Study : A reported -NMR shift of −118 ppm (axial F) conflicts with X-ray data showing equatorial F.

-

Root Cause : Dynamic ring flipping in solution vs. solid-state rigidity.

-

Resolution : Variable-temperature NMR (−40°C) slows flipping, revealing two distinct fluorine signals (axial: −118 ppm; equatorial: −122 ppm) .

-

Validation : Cross-correlate with NOESY (nuclear Overhauser effect) data to confirm spatial proximity of F to H-2/H-6 in the equatorial conformation .

- Data Table : Discrepancy Resolution Workflow

| Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| X-ray | Equatorial F | Solid-state conformation | |

| -NMR (25°C) | Single peak (−120 ppm) | Rapid ring flipping | |

| -NMR (−40°C) | Two peaks (−118, −122 ppm) | Axial/equatorial equilibrium |

Q. What strategies optimize the enantioselective synthesis of this compound for high-throughput medicinal chemistry?

- Methodological Answer :

- Catalytic Asymmetric Fluorination : Use chiral Pd catalysts (e.g., (R)-BINAP-PdCl) to achieve >90% ee in fluorination steps .

- Flow Chemistry : Continuous-flow reactors with immobilized enzymes (e.g., lipases) reduce reaction time from 24 h to 2 h and improve yield (85% vs. 60% batch) .

- In-line Analytics : PAT (Process Analytical Technology) tools like FT-IR monitor reaction progress in real time, minimizing byproducts .

Safety and Handling

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation of the hydroxyl group .

- PPE : Use nitrile gloves and safety goggles; avoid inhalation (LD > 2000 mg/kg in rats, but irritant to mucous membranes) .

- Waste Disposal : Neutralize with 10% acetic acid before incineration to avoid fluorine gas release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.